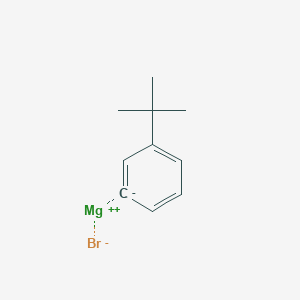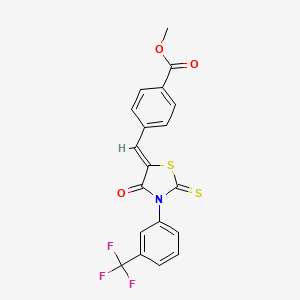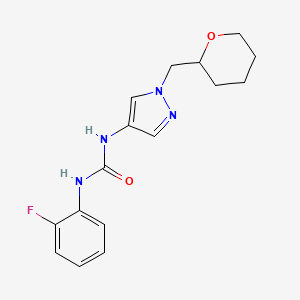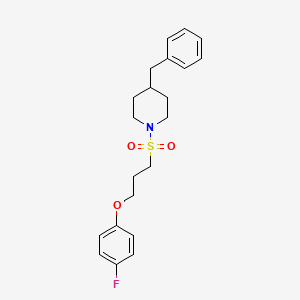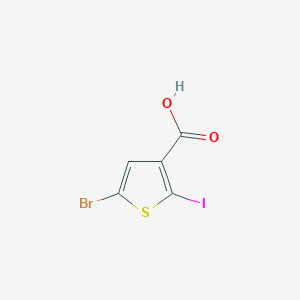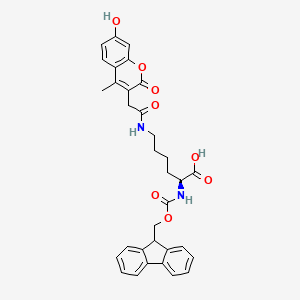
Fmoc-Lys(HOMCA)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Lys(HOMCA)-OH: is a fluorenylmethyloxycarbonyl (Fmoc) protected lysine derivative. The compound is used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Fmoc group serves as a temporary protecting group for the amino group of lysine, allowing for the stepwise assembly of peptides on a solid support. The HOMCA (hydroxy-methyl-cyclohexyl) group is attached to the lysine side chain, providing additional functionalization.
作用机制
Target of Action
Fmoc-Lys(HOMCA)-OH is a modified amino acid used in peptide synthesis . Its primary targets are the peptide chains where it is incorporated during the synthesis process . The role of this compound is to contribute to the structure and function of the resulting peptide.
Mode of Action
This compound interacts with its targets through a process known as solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group serves as a temporary protecting group for the N-terminus of the peptide chain, and is cleaved by secondary amines such as piperidine . This allows for the step-by-step assembly of the peptide chain, with each amino acid added one at a time .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of peptides . The compound’s inherent hydrophobicity and aromaticity promote the association of building blocks, contributing to the self-assembly features of the peptides .
Pharmacokinetics
The pharmacokinetics of this compound are largely dependent on the context of its use in peptide synthesis . As a building block in peptide synthesis, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be determined by the characteristics of the final peptide product .
Result of Action
The result of this compound’s action is the formation of peptides with specific structures and functions . These peptides can have various applications, including cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of peptide synthesis can be affected by the solvent used, temperature, and pH . Furthermore, the stability of the resulting peptides can be influenced by factors such as temperature, pH, and the presence of other chemicals .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(HOMCA)-OH typically involves the following steps:
Protection of the Lysine Amino Group: The lysine amino group is protected using the Fmoc group. This is achieved by reacting lysine with Fmoc chloride in the presence of a base such as sodium bicarbonate.
Functionalization of the Lysine Side Chain: The HOMCA group is introduced to the lysine side chain through a nucleophilic substitution reaction. This involves reacting the Fmoc-protected lysine with a suitable HOMCA derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group of lysine.
Substitution Reactions: The HOMCA group can undergo nucleophilic substitution reactions, allowing for further functionalization of the lysine side chain.
Coupling Reactions: The free amino group of lysine can participate in peptide bond formation through coupling reactions with other amino acids or peptide fragments.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Substitution: Basic conditions, such as sodium hydroxide or potassium carbonate, are used for nucleophilic substitution reactions.
Coupling: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide bond formation.
Major Products:
Deprotection: Free lysine with a HOMCA-functionalized side chain.
Substitution: Lysine derivatives with various functional groups attached to the HOMCA moiety.
Coupling: Peptides with Fmoc-Lys(HOMCA)-OH incorporated into the sequence.
科学研究应用
Chemistry: Fmoc-Lys(HOMCA)-OH is used in the synthesis of complex peptides and proteins
Biology: In biological research, this compound is used to create peptides with specific functional groups that can interact with biological molecules. This is useful in studying protein-protein interactions, enzyme activity, and cellular signaling pathways.
Medicine: The compound is used in the development of peptide-based therapeutics. Functionalized peptides synthesized using this compound can be designed to target specific receptors or enzymes, offering potential treatments for various diseases.
Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs. Its functionalized side chain allows for the creation of peptides with improved stability, bioavailability, and therapeutic efficacy.
相似化合物的比较
Fmoc-Lys(Boc)-OH: Another Fmoc-protected lysine derivative with a tert-butyloxycarbonyl (Boc) group on the side chain.
Fmoc-Lys(Mtt)-OH: Fmoc-protected lysine with a 4-methyltrityl (Mtt) group on the side chain.
Fmoc-Lys(Dde)-OH: Fmoc-protected lysine with a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group on the side chain.
Uniqueness: Fmoc-Lys(HOMCA)-OH is unique due to the presence of the HOMCA group, which provides additional functionalization options
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N2O8/c1-19-21-14-13-20(36)16-29(21)43-32(40)26(19)17-30(37)34-15-7-6-12-28(31(38)39)35-33(41)42-18-27-24-10-4-2-8-22(24)23-9-3-5-11-25(23)27/h2-5,8-11,13-14,16,27-28,36H,6-7,12,15,17-18H2,1H3,(H,34,37)(H,35,41)(H,38,39)/t28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBXZDIECVFVRQ-NDEPHWFRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid](/img/structure/B2408761.png)
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B2408763.png)
![2H,3H,4H-pyrano[2,3-c]pyridin-6-amine hydrochloride](/img/structure/B2408767.png)
![N-(4-fluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2408768.png)

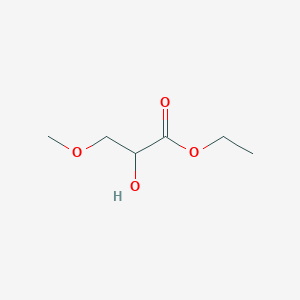
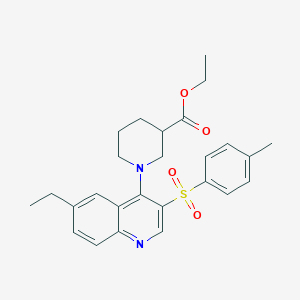
![6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2408773.png)

